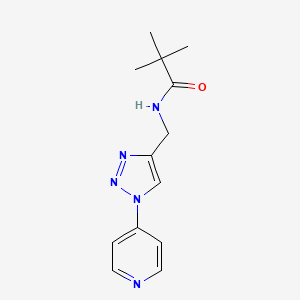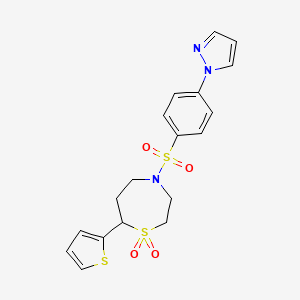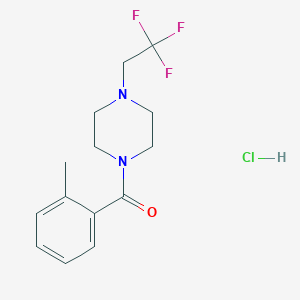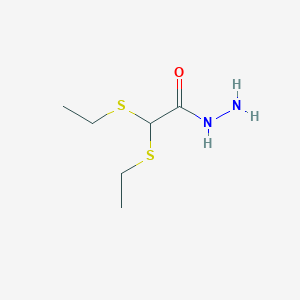
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, and a 1,2,3-triazole ring, which is a type of azole with three nitrogen atoms in the five-membered ring. The compound also contains a pivalamide group, which is a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and triazole rings, along with the pivalamide group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any chiral centers .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyridine and triazole rings, as well as the carbonyl group in the pivalamide. These functional groups could potentially participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms and a carbonyl group could potentially result in hydrogen bonding interactions, influencing properties such as solubility and melting/boiling points .
科学的研究の応用
Heterometallic Coordination Polymers
Heterometallic coordination polymers assembled from trigonal trinuclear Fe2Ni-pivalate blocks and polypyridine spacers, including N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide, demonstrate diverse topological structures with potential applications in sorption and catalysis. These polymers exhibit porous structures, confirmed by N2 and H2 sorption data, and show heterogeneous catalytic activity for the condensation of aldehydes with malononitrile, indicating potential utility in organic synthesis and material science (Sotnik et al., 2015).
Molecular Structure Insights
The molecular structure of compounds related to N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide showcases diverse conformational features stabilized by intramolecular hydrogen bonding. These insights into molecular conformation contribute to understanding the interaction mechanisms and designing new compounds with targeted properties (Atalay et al., 2016).
Lithiation and Substitution Reactions
The lithiation and substitution reactions of derivatives similar to N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide have been explored, revealing pathways for regioselective modification. These findings are significant for synthetic chemistry, offering routes for the generation of substituted derivatives with potential applications in pharmaceuticals and materials science (Smith et al., 2013).
Synthetic Strategies for Pyridine Derivatives
Research into the synthesis of pyridine derivatives, including those structurally related to N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide, has led to the development of novel compounds with antimicrobial and antitumor activities. These studies not only extend the chemical toolbox for creating pyridine-based compounds but also contribute to the search for new therapeutic agents (Riyadh, 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,2-dimethyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-13(2,3)12(19)15-8-10-9-18(17-16-10)11-4-6-14-7-5-11/h4-7,9H,8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUAUUCAOKZFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CN(N=N1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2697340.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2697347.png)

![Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B2697349.png)
![Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate](/img/structure/B2697353.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2697356.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2697357.png)
![Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2697359.png)
![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2697360.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2697361.png)
![[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2697362.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)